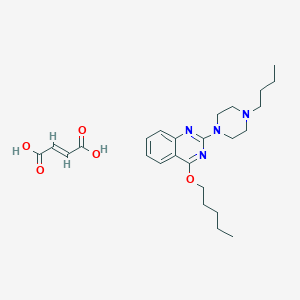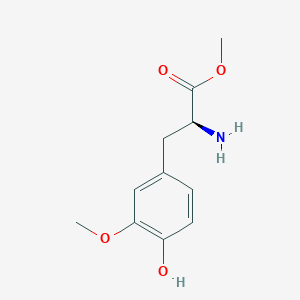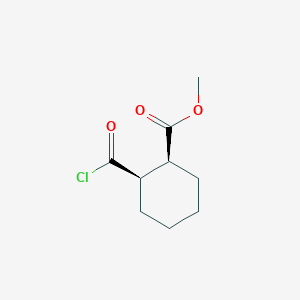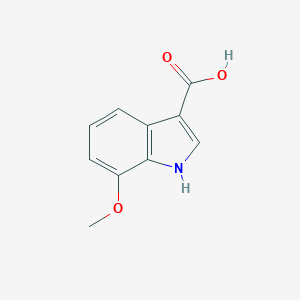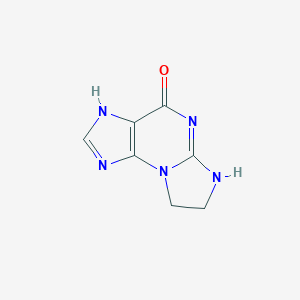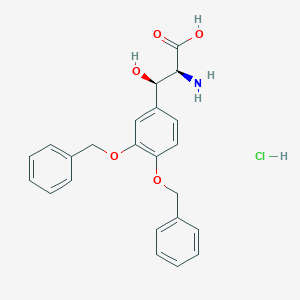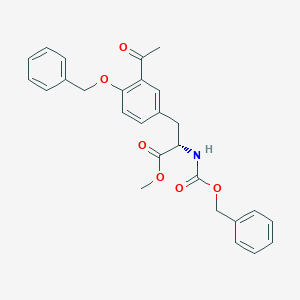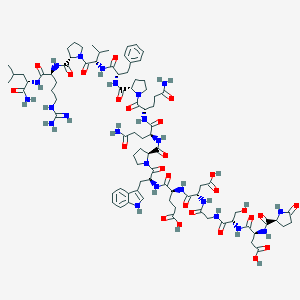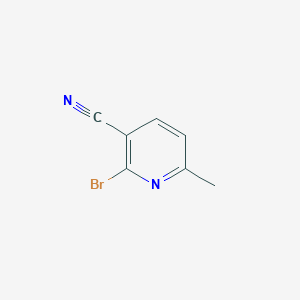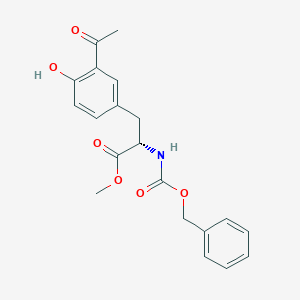
Risperidone E-Oxime
Overview
Description
Risperidone E-oxime is an impurity of the antipsychotic drug Risperidone. Risperidone is a serotonin blocker of the 5-HT2 receptor, a P-Glycoprotein inhibitor, and a potent dopamine D2 receptor antagonist . This compound has a molecular formula of C23H28F2N4O2 and a molecular weight of 430.49 g/mol .
Mechanism of Action
Target of Action
Risperidone Z-Oxime, also known as 2-Fluoro risperidone Z-oxime, Risperidone Z-Oxime Impurity, or Risperidone E-Oxime, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
Risperidone Z-Oxime interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotonergic 5-HT2A receptors . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity . The compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors .
Biochemical Pathways
The primary action of Risperidone Z-Oxime leads to a decrease in dopaminergic and serotonergic pathway activity in the brain . This reduction in activity can alleviate symptoms of schizophrenia and mood disorders . The compound may also affect MAPK pathways, which are involved in a wide range of cellular responses, including inflammation .
Pharmacokinetics
The metabolism of Risperidone Z-Oxime involves the cytochrome P450 2D6 (CYP2D6) enzyme, which converts the compound into its active metabolite, 9-hydroxyrisperidone . Genetic polymorphisms of CYP2D6 can significantly affect the pharmacokinetics of Risperidone Z-Oxime, leading to high interindividual variability in plasma concentrations . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are influenced by these genetic factors .
Result of Action
The molecular and cellular effects of Risperidone Z-Oxime’s action primarily involve the reduction of symptoms associated with schizophrenia and mood disorders . By inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors, the compound can decrease the overactivity of certain pathways in the brain, leading to improved mental health outcomes .
Action Environment
The action, efficacy, and stability of Risperidone Z-Oxime can be influenced by various environmental factors. For instance, the presence of impurities in the compound can impact the quality and safety of the drug product . Additionally, the compound’s action may be affected by the patient’s age, with 9-hydroxyrisperidone elimination decreasing by 26% with doubling of age .
Biochemical Analysis
Biochemical Properties
Risperidone Z-oxime, like Risperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Risperidone is known to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . It’s plausible that Risperidone Z-oxime may have similar interactions, given its structural similarity to Risperidone .
Cellular Effects
Risperidone, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that Risperidone Z-oxime might have similar effects on cells.
Molecular Mechanism
The precise molecular mechanism of action of Risperidone Z-oxime is not well established. Risperidone, the parent compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s plausible that Risperidone Z-oxime may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on Risperidone have shown significant improvements in PANSS scales and various subscales over time .
Dosage Effects in Animal Models
Studies on Risperidone have shown that low doses of the drug enhanced the antipsychotic-like effect in animal tests of positive symptoms of schizophrenia .
Metabolic Pathways
Risperidone Z-oxime is likely to be involved in similar metabolic pathways as Risperidone. Risperidone is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . It’s plausible that Risperidone Z-oxime may be metabolized through similar pathways.
Preparation Methods
The synthesis of Risperidone E-oxime involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude Risperidone . Industrial production methods often involve the use of enriched Z-isomer oxime intermediates, which can be isomerically enriched by various techniques, including the use of acetic acid salts .
Chemical Reactions Analysis
Risperidone E-oxime undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Risperidone E-oxime has several scientific research applications, including:
Comparison with Similar Compounds
Risperidone E-oxime can be compared with other oxime-based compounds such as:
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
Paliperidone: The primary active metabolite of Risperidone, used for treating schizophrenia and related disorders.
This compound is unique in its specific role as an impurity of Risperidone, providing insights into the synthesis, stability, and quality control of the parent drug .
Properties
IUPAC Name |
3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCINVRBDDVLDW-QYQHSDTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035868 | |
| Record name | Risperidone Z-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132961-05-8 | |
| Record name | 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132961-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risperidone Z-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risperidone Z-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISPERIDONE Z-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


